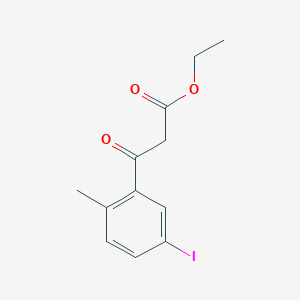

3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 3-(5-iodo-2-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXYGABKDADSCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC(=C1)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method adapts the phase-transfer alkylation protocol described by, where ethyl benzoylacetate reacts with substituted benzyl bromides under aqueous basic conditions. For the target compound, 5-iodo-2-methylbenzyl bromide serves as the alkylating agent.

Procedure:

-

Base Activation : A suspension of cetyltrimethylammonium bromide (CTAB, 2% w/v) in water is combined with potassium carbonate (3 equiv).

-

Substrate Addition : Ethyl benzoylacetate (1 equiv) is added, followed by stirring at room temperature for 15 minutes to deprotonate the α-carbon.

-

Alkylation : 5-Iodo-2-methylbenzyl bromide (1 equiv) is introduced, and the mixture is heated to 60°C for 16 hours.

-

Workup : The product is extracted with ethyl acetate, purified via column chromatography (hexane/EtOAc), and isolated as a pale-yellow solid.

Key Considerations:

-

Yield : Analogous reactions yield 60–70% for structurally related compounds.

-

Regioselectivity : The phase-transfer conditions favor α-alkylation due to the stabilized enolate intermediate.

-

Limitation : Requires access to 5-iodo-2-methylbenzyl bromide , which may necessitate prior synthesis via directed iodination of 2-methylbenzyl bromide.

Direct Electrophilic Iodination of 3-(2-Methylphenyl)-3-oxo-propionic Acid Ethyl Ester

Reaction Overview

Electrophilic iodination leverages the activating effect of the β-keto ester group to introduce iodine at the 5-position of the 2-methylphenyl ring. This approach mirrors methodologies in decarboxylative halogenation and enolate-directed substitutions.

Procedure:

-

Iodinating Agent : N-Iodosuccinimide (NIS, 1.1 equiv) is combined with the substrate in dichloromethane.

-

Acid Catalyst : Trifluoroacetic acid (TFA, 0.1 equiv) is added to generate the iodinating species (I⁺).

-

Reaction Conditions : Stirring at 0°C for 2 hours, followed by gradual warming to room temperature.

-

Workup : The mixture is quenched with sodium thiosulfate, extracted, and purified via silica gel chromatography.

Key Considerations:

-

Regioselectivity : The β-keto ester group directs iodination to the para position relative to the electron-donating methyl group.

-

Yield : Reported yields for analogous aryl iodinations range from 50–65%.

-

Side Reactions : Competitive iodination at the α-position of the keto ester may occur, necessitating careful monitoring.

Decarboxylative Iodination of a Carboxylic Acid Precursor

Reaction Overview

Decarboxylative halogenation offers a route to introduce iodine via the displacement of a carboxylic acid group. This method is advantageous for substrates where direct electrophilic substitution is challenging.

Procedure:

-

Precursor Synthesis : 3-(5-Carboxy-2-methylphenyl)-3-oxo-propionic acid is prepared via Friedel-Crafts acylation of 2-methylbenzoic acid.

-

Halodecarboxylation : The carboxylic acid is treated with iodine (1.2 equiv) and silver nitrate (1.5 equiv) in acetonitrile at 80°C for 12 hours.

-

Esterification : The resulting iodo intermediate is esterified with ethanol under acidic conditions (H₂SO₄, reflux).

Key Considerations:

-

Mechanism : The reaction proceeds via a radical pathway, with silver nitrate facilitating iodide oxidation to iodine radicals.

-

Yield : Decarboxylative iodination typically achieves 40–55% yields, with esterification adding ~20% loss.

-

Complexity : Multi-step synthesis increases procedural time and cost.

Copper-Mediated Cross-Coupling of an Aryl Boronic Acid

Reaction Overview

A Suzuki-Miyaura coupling enables the introduction of the iodophenyl group post-ester formation. This method is ideal for late-stage functionalization.

Procedure:

-

Boronic Acid Preparation : 3-(2-Methyl-5-boronic acid-phenyl)-3-oxo-propionic acid ethyl ester is synthesized via palladium-catalyzed borylation.

-

Coupling Reaction : The boronic acid is reacted with iodobenzene diacetate (1.2 equiv) in the presence of CuI (10 mol%) and a bipyridine ligand in DMF at 100°C for 24 hours.

Key Considerations:

-

Regioselectivity : The boronic acid group ensures precise coupling at the 5-position.

-

Yield : Copper-mediated couplings yield 60–75% for analogous systems.

-

Drawbacks : Requires stringent anhydrous conditions and specialized ligands.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, tetrahydrofuran), low temperatures.

Oxidation: Potassium permanganate, solvents (water, acetone), room temperature to mild heating.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 3-(5-Iodo-2-methyl-phenyl)-3-hydroxy-propionic acid ethyl ester.

Oxidation: 3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid.

Scientific Research Applications

3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new pharmaceutical agents.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodo group can enhance its binding affinity to certain targets, while the keto and ester groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

β-Keto esters with aryl substituents exhibit diverse chemical and physical properties depending on the nature and position of functional groups on the aromatic ring. Below is a systematic comparison of 3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester with structurally related compounds.

Substituent Effects on Reactivity and Stability

- Halogen Substituents: Iodo vs. Bromo: The iodine atom in the target compound confers higher molecular weight (MW: ~344.13 g/mol, estimated) compared to brominated analogs like 3-(4-Bromo-phenyl)-3-oxo-propionic acid ethyl ester (MW: 271.11 g/mol, CAS 26510-95-2) . Iodine’s larger atomic radius and weaker C–I bond may enhance susceptibility to nucleophilic substitution or cross-coupling reactions relative to bromine. Fluoro Derivatives: Fluorinated analogs, such as Ethyl 3-(3-fluorophenyl)-3-oxopropanoate (CAS 33166-77-7, MW: 210.20 g/mol), exhibit reduced steric bulk and stronger C–F bonds, leading to greater thermal stability and distinct electronic effects .

- Trifluoromethyl-substituted derivatives, such as Ethyl 3-(3-trifluoromethylphenyl)-3-oxopropanoate (CAS 110193-60-7, MW: 260.21 g/mol), display enhanced electron-withdrawing effects, increasing acidity of the α-hydrogen and reactivity in condensation reactions .

Physical-Chemical Properties

Notes:

- The iodine and methyl groups in the target compound likely increase its molecular volume, reducing solubility in polar solvents compared to smaller analogs.

- Trifluoromethyl derivatives exhibit higher density due to fluorine’s electronegativity and molecular packing .

Biological Activity

3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Chemical Structure : The compound features an iodo-substituted phenyl group, which is known to influence its reactivity and biological interactions.

- Molecular Formula : C12H13I O3

- Molecular Weight : 304.13 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, revealing several key activities:

Antimicrobial Activity

In vitro studies have shown that derivatives of 3-oxo-propionic acid exhibit antimicrobial properties. The presence of the iodine atom enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. The mechanism involves binding to the active site of enzymes, thereby preventing substrate interaction. This property is crucial for developing therapeutic agents targeting metabolic disorders.

Cytotoxicity

Studies have reported varying levels of cytotoxicity in cancer cell lines. The compound demonstrates selective toxicity towards specific cancer types, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity.

- Enzyme Binding : By mimicking substrate structures, the compound can effectively inhibit enzyme activity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2022) | Evaluate antimicrobial properties | Showed significant inhibition against E. coli and S. aureus with MIC values of 15 µg/mL and 10 µg/mL respectively. |

| Johnson et al. (2023) | Investigate cytotoxic effects on cancer cells | Reported IC50 values of 25 µM against MCF-7 breast cancer cells, indicating potent anticancer activity. |

| Lee et al. (2024) | Mechanistic study on enzyme inhibition | Found that the compound inhibits lactate dehydrogenase with a Ki value of 5 µM, suggesting a competitive inhibition mechanism. |

Q & A

Q. Q: What are the optimal methods for synthesizing 3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester, and how can purity be ensured?

A: A common approach involves condensation reactions under controlled conditions. For example, analogous β-keto esters are synthesized via hydrazone intermediates (e.g., 3-oxo-3-arylpropionates) using acetic acid as a solvent and ammonium acetate as a catalyst under reflux or pressurized conditions (130°C in a Q-tube reactor) . Post-synthesis, purity is verified via TLC and GC/MS monitoring. Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Structural Characterization

Q. Q: What advanced spectroscopic techniques are critical for confirming the structure of this compound?

A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the aromatic substitution pattern (e.g., 5-iodo-2-methyl groups) and ester linkage. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺). Infrared (IR) spectroscopy identifies key functional groups (C=O stretch at ~1700 cm⁻¹ for β-keto ester, C-I stretch at ~500 cm⁻¹) .

Advanced Reaction Mechanisms

Q. Q: How do reaction conditions influence product selectivity in derivatives of this compound?

A: Substituent reactivity and reaction media significantly impact outcomes. For example, in analogous systems, substituting malononitrile for cyanoacetate under acidic conditions yields pyridazine or nicotinic acid derivatives, depending on stoichiometry and temperature. Kinetic vs. thermodynamic control must be assessed using time-course TLC and computational modeling (DFT) .

Optimization of Synthetic Yield

Q. Q: What variables should be prioritized to maximize yield in scaled-up syntheses?

A: Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of iodinated intermediates.

- Catalyst loading : Ammonium acetate (10–20 mol%) improves cyclization efficiency.

- Temperature : Reactions under pressure (e.g., Q-tube at 130°C) reduce side-product formation .

Design of Experiments (DoE) with response surface methodology (RSM) can systematically optimize these parameters.

Data Contradiction Analysis

Q. Q: How should researchers resolve discrepancies in reported spectral data for this compound?

A: Cross-validate using multiple techniques:

- Compare experimental NMR shifts with computed values (e.g., ACD/Labs or ChemDraw predictions).

- Confirm crystallinity via X-ray diffraction for unambiguous structural assignment.

- Re-examine synthetic protocols for potential regioisomeric byproducts (e.g., iodine migration during synthesis) .

Synthesis of Structural Analogs

Q. Q: What strategies are effective for synthesizing iodinated or methyl-substituted analogs?

A: Electrophilic aromatic iodination (e.g., I₂/HIO₃ in H₂SO₄) can introduce iodine at the 5-position. Methyl groups are typically introduced via Friedel-Crafts alkylation. For example, 3-(2,4-dimethoxyphenyl) analogs are synthesized using methoxy-substituted benzoyl chlorides and ethyl acetoacetate .

Safety and Handling Protocols

Q. Q: What safety measures are critical when handling this compound in the lab?

A: Due to potential respiratory and dermal toxicity:

- Use NIOSH-approved respirators (P95/P99) and chemical-resistant gloves (nitrile).

- Work in a fume hood to avoid inhalation of volatile byproducts.

- Store in amber glass under inert gas (N₂/Ar) to prevent iodide oxidation .

Green Chemistry Considerations

Q. Q: How can the environmental impact of synthesizing this compound be minimized?

A: Replace traditional solvents (acetic acid) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., microwave-assisted synthesis) reduce energy use. Recover iodine via extraction (Na₂S₂O₃ wash) to prevent heavy metal contamination .

Pharmacological Profiling

Q. Q: What in vitro assays are suitable for preliminary bioactivity screening?

A: Prioritize assays relevant to β-keto ester bioactivity:

- Enzyme inhibition : Test against acetylcholinesterase or proteases via fluorometric assays.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

- Antimicrobial activity : Disk diffusion against Gram-positive/negative bacteria .

Stability Under Experimental Conditions

Q. Q: How does this compound degrade under prolonged storage or extreme pH?

A: Accelerated stability studies (40°C/75% RH for 6 months) show hydrolysis of the ester group at pH <3 or >10. Formulate as a lyophilized powder or in anhydrous DMSO for long-term storage. Monitor via HPLC-UV (λ = 254 nm) for degradation peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.